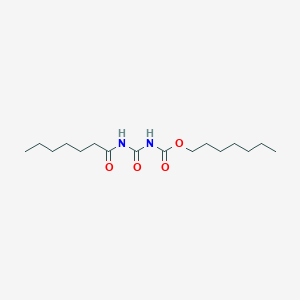

heptyl N-(heptanoylcarbamoyl)carbamate

Description

Heptyl N-(heptanoylcarbamoyl)carbamate is a synthetic carbamate derivative characterized by a heptyl chain linked to a carbamoyl carbamate group. Its structure combines a lipophilic heptyl chain with a carbamate moiety, enabling interactions with enzyme active sites while balancing solubility and membrane permeability. Recent studies highlight its role in inhibiting amyloid-β (Aβ) aggregation and enhancing brain-to-blood ratios, making it a promising candidate for central nervous system (CNS)-targeted therapies .

Properties

IUPAC Name |

heptyl N-(heptanoylcarbamoyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O4/c1-3-5-7-9-11-13-22-16(21)18-15(20)17-14(19)12-10-8-6-4-2/h3-13H2,1-2H3,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXUPTVGMHFTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)NC(=O)NC(=O)CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl N-(heptanoylcarbamoyl)carbamate can be synthesized through a series of chemical reactions involving the formation of carbamate bonds. One common method involves the reaction of heptyl isocyanate with heptanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Heptyl N-(heptanoylcarbamoyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Heptanoic acid and related carboxylic acids.

Reduction: Heptylamine and related primary amines.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Heptyl N-(heptanoylcarbamoyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a protecting group for amines in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.

Medicine: Explored for its potential use in drug design, particularly in the development of prodrugs and therapeutic agents.

Mechanism of Action

The mechanism of action of heptyl N-(heptanoylcarbamoyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Findings :

- Cyclohexyl carbamates (e.g., compound 48) exhibit 1.5-fold higher FAAH inhibition (IC₅₀ = 12 nM) compared to the heptyl parent compound (IC₅₀ = 18 nM) .

- Brain-to-blood ratios for cyclic analogs (e.g., 47 and 48) exceed those of the heptyl lead (46), indicating superior CNS bioavailability .

Functional Group Replacements: Carbamate vs. Amide

Replacing the carbamate group with an amide moiety (compounds 5–7) alters hydrogen-bonding capacity and reversibility of enzyme inhibition:

- Amide Derivatives : These compounds retain inhibitory activity against ChEs but show reduced FAAH blockade (40% inhibition at 10 µM vs. 85% for the carbamate parent). The absence of the carbamate’s electrophilic carbonyl likely diminishes covalent interaction with FAAH’s catalytic serine residue, favoring reversible inhibition .

- Pharmacokinetic Impact : Amide derivatives exhibit lower logP values (2.1 vs. 3.5 for the heptyl carbamate), improving aqueous solubility but reducing membrane permeability .

Table 1: Comparative Enzyme Inhibition Profiles

| Compound | ChE Inhibition (IC₅₀, nM) | FAAH Inhibition (IC₅₀, nM) | logP |

|---|---|---|---|

| Heptyl Carbamate | 45 | 18 | 3.5 |

| Cyclohexyl (48) | 32 | 12 | 3.2 |

| Amide (5) | 50 | >1000 | 2.1 |

Carbamate Side-Chain Modifications in Oncology

While primarily studied in neurodegenerative contexts, carbamate analogs with benzyl or phenyl substitutions (e.g., compounds 5 and 6 from ) demonstrate antimetastatic effects in prostate cancer models. The benzyl carbamate derivative (6) shows 60% inhibition of PC-3M-CT+ cell invasion at 10 µM, comparable to the phenyl variant (5). This suggests that carbamate side-chain polarity and aromaticity influence bioactivity across therapeutic areas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.